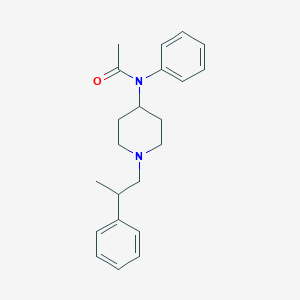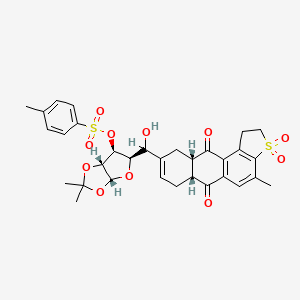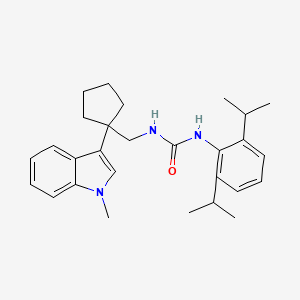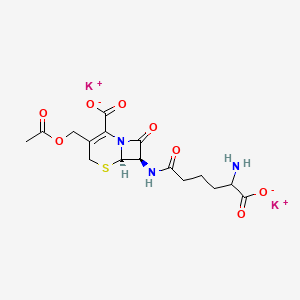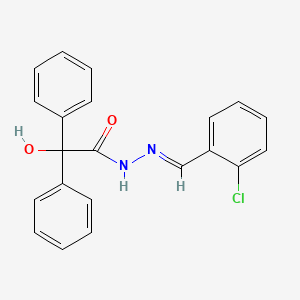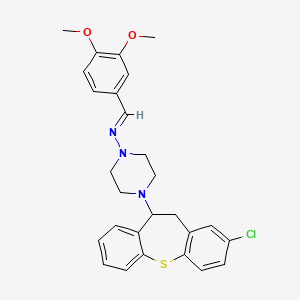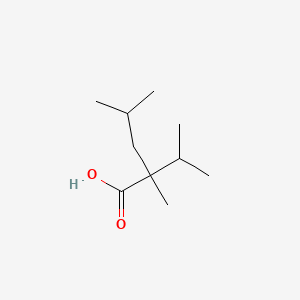
1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo(c)thiophene-1(3H),4'-piperidin)-1'-yl)-1-butaneone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone is a complex organic compound that features a unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[c]thiophene core: This can be achieved through a series of cyclization reactions involving thiophene derivatives.
Spirocyclization: The spiro linkage is formed by reacting the benzo[c]thiophene core with a suitable piperidine derivative under controlled conditions.
Functionalization: Introduction of the 4-fluorophenyl and 3-methylphenyl groups is typically done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Material Science: Its spiro structure could be useful in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
作用機序
The mechanism of action of 1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes.
類似化合物との比較
Similar Compounds
- 1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo[c]thiophene-1(3H),4’-piperidin)-1’-yl)-1-butanone
- 1-(4-Chlorophenyl)-4-(3-(3-methylphenyl)spiro(benzo[c]thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone
- 1-(4-Bromophenyl)-4-(3-(3-methylphenyl)spiro(benzo[c]thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone
Uniqueness
The presence of the fluorine atom in 1-(4-Fluorophenyl)-4-(3-(3-methylphenyl)spiro(benzo©thiophene-1(3H),4’-piperidin)-1’-yl)-1-butaneone imparts unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chloro and bromo analogs. This makes it particularly interesting for applications where these properties are advantageous.
特性
CAS番号 |
88314-01-6 |
|---|---|
分子式 |
C29H30FNOS |
分子量 |
459.6 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-4-[1-(3-methylphenyl)spiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]butan-1-one |
InChI |
InChI=1S/C29H30FNOS/c1-21-6-4-7-23(20-21)28-25-8-2-3-9-26(25)29(33-28)15-18-31(19-16-29)17-5-10-27(32)22-11-13-24(30)14-12-22/h2-4,6-9,11-14,20,28H,5,10,15-19H2,1H3 |
InChIキー |
VTNYQPMHIDVCPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2C3=CC=CC=C3C4(S2)CCN(CC4)CCCC(=O)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


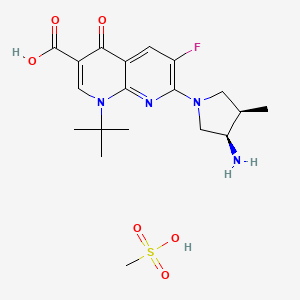
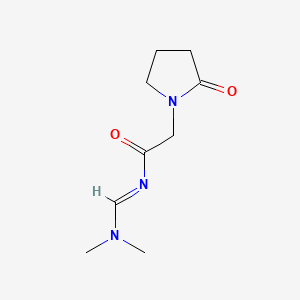
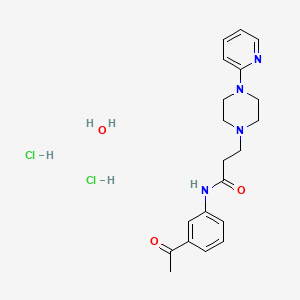
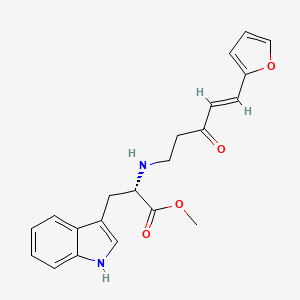
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
